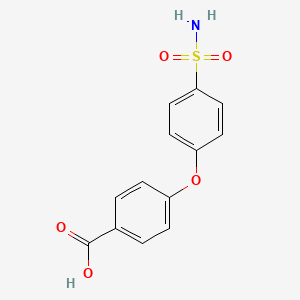
Trideuteriomethyl 2,5-dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trideuteriomethyl 2,5-dihydroxybenzoate is a deuterium-labeled compound, where three hydrogen atoms in the methyl group are replaced by deuterium This compound is a derivative of 2,5-dihydroxybenzoic acid, commonly known as gentisic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl 2,5-dihydroxybenzoate typically involves the esterification of 2,5-dihydroxybenzoic acid with trideuteriomethyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Trideuteriomethyl 2,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoates depending on the reagents used.
Aplicaciones Científicas De Investigación
Trideuteriomethyl 2,5-dihydroxybenzoate is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of trideuteriomethyl 2,5-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter the rate of chemical reactions due to the kinetic isotope effect. This property is exploited in studies to understand reaction mechanisms and metabolic pathways. The compound can also interact with enzymes and other proteins, providing insights into their function and regulation .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,5-dihydroxybenzoate: The non-deuterated form of the compound.
D9-caffeine: Another deuterium-labeled compound used in similar research applications.
Uniqueness
Trideuteriomethyl 2,5-dihydroxybenzoate is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C8H8O4 |
|---|---|
Peso molecular |
171.16 g/mol |
Nombre IUPAC |
trideuteriomethyl 2,5-dihydroxybenzoate |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,9-10H,1H3/i1D3 |
Clave InChI |
XGDPKUKRQHHZTH-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)C1=C(C=CC(=C1)O)O |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole](/img/structure/B13451010.png)



![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13451025.png)





![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)

![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl (2S)-1-acetylpyrrolidine-2-carboxylate](/img/structure/B13451070.png)
